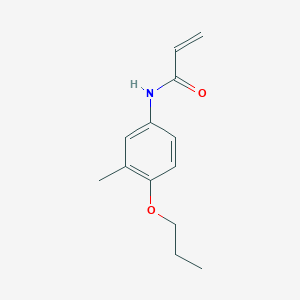

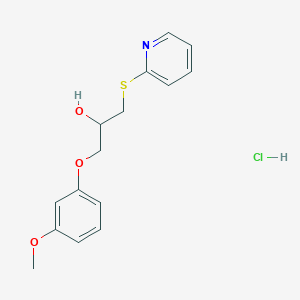

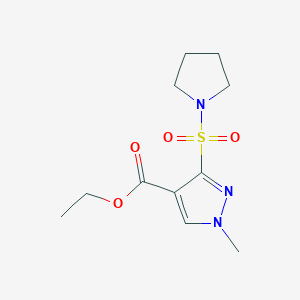

![molecular formula C24H25N3O3 B2515739 N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-22-8](/img/structure/B2515739.png)

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that have been synthesized and characterized for their biological activities, such as tubulin inhibition and anti-acetylcholinesterase (anti-AChE) activity.

Synthesis Analysis

The synthesis of related compounds typically involves a multi-step process starting from unsubstituted indoles or piperidine derivatives. For instance, the synthesis of a tubulin inhibitor involved a route from unsubstituted indole to the final indol-3-yl-2-oxo acetamide product, with intermediate steps including the formation of 1-(4-chlorobenzyl)-indole and indol-3-yl-2-oxo-acetyl chloride . Similarly, the synthesis of anti-AChE piperidine derivatives involved the introduction of benzoyl groups and the optimization of substituents to enhance biological activity . These methods could potentially be adapted for the synthesis of "N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using sophisticated NMR experiments and X-ray crystallography . These techniques allow for the determination of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's potential interactions with biological targets. The structure-activity relationships (SAR) of similar compounds have been explored to optimize their biological effects, such as increasing the potency of anti-AChE inhibitors by modifying the indole or piperidine moieties .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. For example, the acetamide group is a key feature in the synthesis of the compounds and is likely involved in their biological activity . The presence of a benzyl group and its substitution pattern can significantly affect the molecule's reactivity and interaction with enzymes such as acetylcholinesterase .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are determined by their molecular structure. The introduction of different substituents can alter these properties, which in turn can affect the compound's bioavailability and pharmacokinetics. For example, the introduction of a bulky substituent in the para position of the benzamide group led to an increase in anti-AChE activity, suggesting that steric factors play a role in the enzyme inhibition .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

- N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide and its derivatives have been synthesized and explored for their pharmaceutical applications. A study demonstrated the synthesis of N-substituted derivatives of this compound with notable antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial and Antioxidant Properties

- Certain derivatives of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide have been found to possess potent antimicrobial activity. One study synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, showing significant antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).

Anxiolytic Activity

- Some derivatives of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, like diarylacetylene piperidinyl amides, have been investigated for their potential anxiolytic effects. These compounds showed modest affinity for neurokinin receptors, which are associated with the regulation of mood and emotion (Kordik et al., 2006).

Enzyme Inhibition

- Research has indicated that some derivatives of N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide are effective inhibitors of acetylcholinesterase, an enzyme related to Alzheimer's disease. This suggests potential therapeutic applications for neurodegenerative disorders (Khalid et al., 2014).

properties

IUPAC Name |

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c28-22(26-13-7-2-8-14-26)17-27-16-20(19-11-5-6-12-21(19)27)23(29)24(30)25-15-18-9-3-1-4-10-18/h1,3-6,9-12,16H,2,7-8,13-15,17H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLFLABHZLSCDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

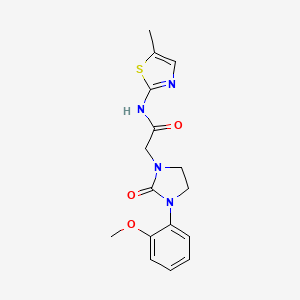

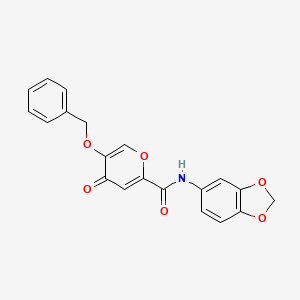

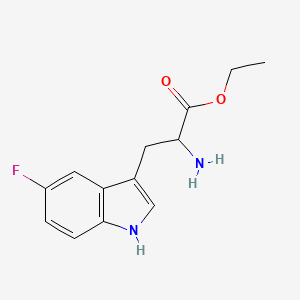

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)

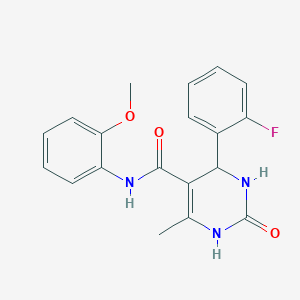

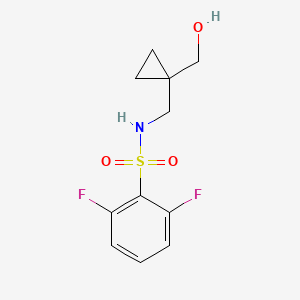

![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)

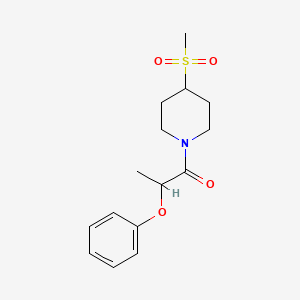

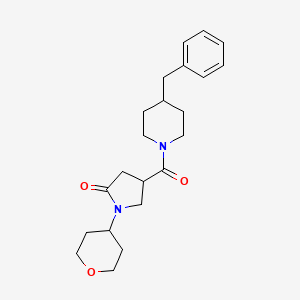

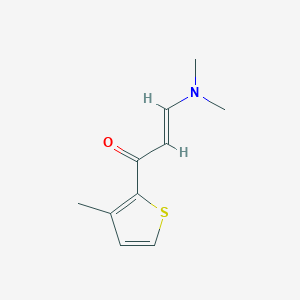

![Propyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2515677.png)